molecular formula C9H8F2O3 B2901348 3-(Difluoromethyl)-2-methoxybenzoic acid CAS No. 1785584-14-6

3-(Difluoromethyl)-2-methoxybenzoic acid

Cat. No. B2901348
CAS RN: 1785584-14-6
M. Wt: 202.157
InChI Key: YPUCVKIYJUGRFM-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-2-methoxybenzoic acid” is a chemical compound which is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of “this compound” involves unique synthesis routes, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of three completely novel difluoromethylated heterocycles, which are 3-(difluoromethyl)-1-methylpyrazoline and 3-(difluoromethyl)-pyrrole with a carboxylic function in position 4 as well as 3-(difluoromethyl)-5-methylthiophene-2 .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by 1 H NMR, 13 C NMR, HRMS, and X-ray diffraction . The molecular formula is C6H6F2N2O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions include the van Leusen pyrrole synthesis and the halogen dance reaction .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 176.12 . More detailed physical and chemical properties could not be found in the available resources.

Advantages and Limitations for Lab Experiments

3-(Difluoromethyl)-2-methoxybenzoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for the research on 3-(Difluoromethyl)-2-methoxybenzoic acid, including its potential use in the treatment of Alzheimer's disease, cancer, and other inflammatory disorders. Further studies are needed to determine its safety and efficacy in these applications. Additionally, research on the mechanism of action of this compound may lead to the development of new drugs with similar properties.

Synthesis Methods

3-(Difluoromethyl)-2-methoxybenzoic acid can be synthesized from 3-hydroxy-2-methoxybenzoic acid by reacting it with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction yields this compound with a yield of around 70%.

Scientific Research Applications

3-(Difluoromethyl)-2-methoxybenzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other inflammatory disorders.

Safety and Hazards

The safety data sheet for “3-(Difluoromethyl)-2-methoxybenzoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and store in a well-ventilated place .

properties

IUPAC Name

3-(difluoromethyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUCVKIYJUGRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1785584-14-6
Record name 3-(difluoromethyl)-2-methoxybenzoic acid
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